Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is an organic compound with the molecular formula C18H27ClO2. It is known for its unique structure, which includes a butanoate ester linked to a chlorinated cyclohexylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate typically involves the esterification of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid or corresponding ketones.
Reduction: Formation of butyl 4-(3-chloro-4-cyclohexylphenyl)butanol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-(3-chloro-4-phenyl)butanoate: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
Butyl 4-(3-bromo-4-cyclohexylphenyl)butanoate: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
Butyl 4-(3-chloro-4-cyclohexylphenyl)propanoate: Differs in the length of the carbon chain, which can influence its physical and chemical characteristics.
Uniqueness
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is unique due to the presence of both a chlorinated phenyl ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
32808-70-1 |
---|---|
Molekularformel |
C20H29ClO2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate |
InChI |
InChI=1S/C20H29ClO2/c1-2-3-14-23-20(22)11-7-8-16-12-13-18(19(21)15-16)17-9-5-4-6-10-17/h12-13,15,17H,2-11,14H2,1H3 |
InChI-Schlüssel |
IDMPRHBIZIRFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCC1=CC(=C(C=C1)C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.